molecular formula C14H19ClN2O B2521390 2-chloro-N-(4-piperidin-1-ylphenyl)propanamide CAS No. 743444-20-4

2-chloro-N-(4-piperidin-1-ylphenyl)propanamide

Cat. No. B2521390
CAS RN: 743444-20-4
M. Wt: 266.77
InChI Key: MZARYMCMQUDUOK-UHFFFAOYSA-N
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Description

2-chloro-N-(4-piperidin-1-ylphenyl)propanamide is a chemical compound with the CAS Number: 743444-20-4 . It has a molecular weight of 266.77 . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-[4-(1-piperidinyl)phenyl]propanamide . The InChI code for this compound is 1S/C14H19ClN2O/c1-11(15)14(18)16-12-5-7-13(8-6-12)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3,(H,16,18) .


Physical And Chemical Properties Analysis

The physical form of 2-chloro-N-(4-piperidin-1-ylphenyl)propanamide is a powder . It is stored at room temperature . The molecular formula of this compound is C14H19ClN2O and it has a molecular weight of 266.77 .

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.

Pharmaceutical Testing

“2-Chloro-N-(4-(piperidin-1-yl)phenyl)propanamide” is used for pharmaceutical testing . It’s crucial to test new drugs for their potency, toxicity, and efficacy before they can be approved for human use. This compound could be used as a reference standard in such tests.

Opioid Analgesic Metabolite Study

It is a thermal degradant and major urinary metabolite of the opioid analgesic, fentanyl . Studying the metabolites of drugs like fentanyl can help researchers understand how the drug is broken down in the body and could lead to the development of more effective treatments for pain.

Forensic Applications

This compound is intended for forensic applications . In forensic science, it could be used as a reference material for the identification and quantification of this compound in biological samples, which could be important in cases of drug abuse or poisoning.

Chemical Synthesis

“2-Chloro-N-(4-(piperidin-1-yl)phenyl)propanamide” can be used in chemical synthesis . It could serve as a building block in the synthesis of other complex molecules.

Biological Research

Given its role as a metabolite of fentanyl, this compound could be used in biological research to study its effects on various biological pathways .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the pictograms GHS05, GHS07 .

properties

IUPAC Name

2-chloro-N-(4-piperidin-1-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11(15)14(18)16-12-5-7-13(8-6-12)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZARYMCMQUDUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-piperidin-1-ylphenyl)propanamide

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